5-Chloromethyl-2-oxazolidinone

説明

Nomenclature and Chemical Identity in Scholarly Contexts

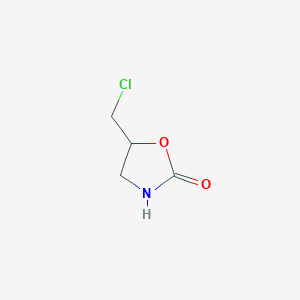

5-Chloromethyl-2-oxazolidinone is a chemical compound recognized by various names and identifiers across scientific literature and databases. sigmaaldrich.comfishersci.comchemimpex.com Its systematic IUPAC (International Union of Pure and Applied Chemistry) name is 5-(chloromethyl)-1,3-oxazolidin-2-one. fishersci.comfishersci.ca The compound is frequently cataloged using its CAS (Chemical Abstracts Service) Registry Number, which is 22625-57-6 for the racemic mixture. sigmaaldrich.comchemimpex.com Chiral variants of the molecule also exist, such as (S)-5-Chloromethyl-2-oxazolidinone (CAS 169048-83-3) and (R)-5-Chloromethyl-2-oxazolidinone (CAS 169048-79-7), which are crucial in stereoselective synthesis. alfa-chemistry.comchembk.comchemicalbook.comchemnet.com

The molecule's structure consists of a five-membered oxazolidinone ring substituted with a chloromethyl group at the 5th position. ontosight.ai This chloromethyl group is particularly significant as it enhances the compound's reactivity, making it a valuable intermediate for further chemical modifications through nucleophilic substitution reactions. chemimpex.com

Below is a data table summarizing the key chemical identity information for this compound.

| Identifier | Value |

| IUPAC Name | 5-(chloromethyl)-1,3-oxazolidin-2-one fishersci.comfishersci.ca |

| CAS Number | 22625-57-6 (racemic) sigmaaldrich.com |

| Molecular Formula | C4H6ClNO2 sigmaaldrich.comfishersci.comchemimpex.com |

| Molecular Weight | 135.55 g/mol sigmaaldrich.comchemimpex.com |

| Synonyms | 5-(chloromethyl)-1,3-oxazolidin-2-one, 5-chloromethyl oxazolidin-2-one fishersci.ca |

| InChI Key | FNOZCEQRXKPZEZ-UHFFFAOYSA-N sigmaaldrich.comfishersci.com |

| SMILES | ClCC1CNC(=O)O1 sigmaaldrich.comfishersci.com |

Historical Perspectives on the Research and Development of this compound

The broader history of oxazolidinones in medicinal chemistry began in the 1940s with the discovery of the antimicrobial agent furazolidone. bohrium.com However, the class gained major prominence in the late 1980s during the search for novel antibacterial agents, which led to the discovery of linezolid (B1675486) in 1996 and its subsequent FDA approval in 2000. nih.govbohrium.comnih.gov

Within this context, this compound emerged as a crucial chemical building block and key intermediate. chemimpex.com Its development is intrinsically linked to the synthesis of more complex oxazolidinone-based pharmaceuticals. orientjchem.org The presence of the reactive chloromethyl group makes it an ideal starting material for constructing the side chains necessary for the biological activity of many oxazolidinone drugs. chemimpex.comontosight.ai

Research from the late 20th and early 21st centuries frequently documents the use of this compound in the synthesis of linezolid and its analogues. orientjchem.org For instance, a 2013 study detailed a synthetic route where (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone, a derivative of the title compound, serves as a direct precursor to linezolid. orientjchem.org Furthermore, historical patent literature highlights its use in creating agricultural fungicides and herbicides, demonstrating its utility beyond pharmaceuticals. google.com The compound's value lies in its role as a versatile and stable intermediate that facilitates the creation of complex, biologically active molecules through established synthetic pathways. chemimpex.combenthamdirect.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-(chloromethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClNO2/c5-1-3-2-6-4(7)8-3/h3H,1-2H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNOZCEQRXKPZEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201302718 | |

| Record name | 5-(Chloromethyl)-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201302718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22625-57-6 | |

| Record name | 5-(Chloromethyl)-2-oxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22625-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloromethyloxazolidin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022625576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 22625-57-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111158 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(Chloromethyl)-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201302718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloromethyloxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Chloromethyl 2 Oxazolidinone

Classical Synthetic Approaches and Their Academic Evolution

The foundational methods for constructing the 5-chloromethyl-2-oxazolidinone core have been refined over time to improve yields, reduce byproducts, and introduce stereochemical control.

Synthesis from Epichlorohydrin (B41342) and Cyanate (B1221674) Salts

A prominent and widely utilized method for the synthesis of this compound involves the reaction of epichlorohydrin with cyanate salts. This approach is valued for its use of readily available and inexpensive starting materials. arkat-usa.org

The reaction is typically carried out in an aqueous medium where a cyanate salt, such as sodium cyanate, reacts with epichlorohydrin. nih.gov The process often includes a catalyst or promoter, like magnesium sulfate (B86663), to facilitate the reaction. nih.gov The reaction proceeds through the opening of the epoxide ring of epichlorohydrin by the cyanate ion, followed by an intramolecular cyclization to form the oxazolidinone ring. The temperature is a critical parameter, with the reaction often being conducted at elevated temperatures to ensure a reasonable reaction rate. nih.gov

One specific protocol involves adding (R)-epichlorohydrin dropwise to a mixture of magnesium sulfate and sodium cyanate in water at 60 °C. nih.gov After a period of heating, the water is removed, and the product is extracted with an organic solvent like ethyl acetate (B1210297). nih.gov Recrystallization of the crude product yields the desired this compound. nih.gov This method has been reported to produce the product in good yields. nih.gov

It's important to note that the reaction between epoxides and isocyanates can sometimes lead to the formation of isocyanurate byproducts, which can complicate purification. whiterose.ac.uk

Utilization of 1,3-Dihalo-2-propanols in Stereoselective Synthesis

The use of 1,3-dihalo-2-propanols, such as 1,3-dichloro-2-propanol, represents a significant pathway for the stereoselective synthesis of 5-chloromethyl-2-oxazolidinones. clockss.orgca.govrug.nlnih.gov These starting materials are prochiral, meaning they can be converted into a chiral product through a desymmetrization process. clockss.org

A three-step sequence has been developed for this purpose. clockss.org The first step involves the formation of a carbamate (B1207046) from the 1,3-dihalo-2-propanol. clockss.org This is followed by an asymmetric desymmetrization step, which is the key to inducing chirality in the molecule. clockss.org This step often involves a base-mediated cyclization. clockss.org The final step is the removal of any protecting groups, such as a debenzylation, to yield the optically active 5-halomethyl-2-oxazolidinone. clockss.org

The choice of base and solvent is crucial for the diastereoselectivity of the cyclization reaction. clockss.org Various bases have been investigated, including sodium hydride, LDA, LHMDS, NaHMDS, and KHMDS, with varying degrees of success in terms of yield and diastereomeric excess. clockss.org For instance, the cyclization of N-(1-phenylethyl)carbamates derived from 1,3-dibromo-2-propanol (B146513) showed that methylmagnesium halides could provide moderate diastereoselectivity. clockss.org

Carbamate Cyclization Strategies

Carbamate cyclization is a fundamental strategy in the synthesis of 2-oxazolidinones. clockss.orgresearchgate.net This approach involves the intramolecular cyclization of a carbamate derivative that possesses a suitable leaving group, leading to the formation of the five-membered oxazolidinone ring.

One pathway involves the cyclization of a 2,3-dihydroxypropyl carbamate intermediate. researchgate.netrsc.org This intermediate can be formed from the reaction of 3-aminopropane-1,2-diol with a chloroformate or a similar carbonylating agent. scite.ai The subsequent cyclization can be promoted under either basic or acidic conditions to yield the oxazolidinone ring. researchgate.net

Another variation of this strategy involves the halo-induced cyclization of allylic carbamates. researchgate.net This method utilizes a halogenating agent to induce the cyclization of an unsaturated carbamate, forming a halomethyl-substituted oxazolidinone. The choice of reaction conditions and the nature of the carbamate's N-substituent can influence the stereochemical outcome of the cyclization. clockss.org For example, using a more sterically bulky N-substituent, like an N-(1-naphthyl)ethyl group, has been shown to improve the diastereoselectivity of the cyclization reaction compared to an N-phenylethyl group. clockss.org

Advanced and Stereoselective Synthetic Pathways

The demand for enantiomerically pure oxazolidinone-containing drugs has driven the development of more sophisticated and highly stereoselective synthetic methods.

Enantioselective Synthesis of Chiral 5-Chloromethyl-2-oxazolidinones

Achieving high levels of enantioselectivity is a primary goal in modern organic synthesis, particularly for pharmaceutical applications. Several strategies have been developed to produce chiral 5-chloromethyl-2-oxazolidinones with high enantiomeric excess.

One successful approach utilizes enantiopure epichlorohydrin as a chiral building block. arkat-usa.org By reacting enantiomerically pure (R)- or (S)-epichlorohydrin with an appropriate nucleophile, the chirality is transferred to the final oxazolidinone product. arkat-usa.orgarkat-usa.org For instance, reaction of (R)-epichlorohydrin with an N-aryl-carbamate in the presence of a base like lithium hydroxide (B78521) can yield the corresponding (R)-5-(chloromethyl)-N-aryl-2-oxazolidinone with high enantiomeric purity. arkat-usa.orgarkat-usa.org This method is advantageous due to the commercial availability and relatively low cost of enantiopure epichlorohydrin. arkat-usa.org

Another powerful technique is the use of chiral catalysts to induce enantioselectivity in the reaction. For example, enantioselective hydrogenation of 5-aryl-2-oxazolones using an axially chiral Ir-BiphPHOX catalyst has been shown to produce chiral 5-aryl-2-oxazolidinones in high yields and with excellent enantioselectivities. sioc-journal.cn While this specific example produces an aryl-substituted oxazolidinone, the principle of using chiral catalysts is a key strategy in asymmetric synthesis.

Furthermore, enzymatic methods have been explored. Halohydrin dehalogenases (HHDHs) can be used for the kinetic resolution of racemic epoxides or for the asymmetric synthesis of chiral building blocks that can then be converted to chiral oxazolidinones. researchgate.net

Novel Routes from N-Aryl-carbamates and Epichlorohydrin

Recent research has focused on developing efficient and stereoselective methods for the synthesis of N-aryl-5-chloromethyl-2-oxazolidinones, which are direct precursors to many oxazolidinone antibacterial agents. arkat-usa.orgepa.gov A significant advancement in this area is the direct coupling of N-aryl-carbamates with enantiopure epichlorohydrin. arkat-usa.orgarkat-usa.org

This method typically involves the deprotonation of the N-aryl-carbamate with a suitable base, followed by nucleophilic attack on the epichlorohydrin. arkat-usa.org The choice of base and solvent is critical to the success of the reaction. While strong bases like n-butyllithium have been used, milder conditions using bases like lithium hydroxide in a solvent such as DMF have been developed to improve the practicality and safety of the procedure. arkat-usa.orgarkat-usa.org

This approach offers a convergent and versatile synthesis for a wide range of N-aryl-5-(chloromethyl)-2-oxazolidinone analogues. epa.gov The reaction of variously substituted N-aryl-carbamates with enantiopure epichlorohydrin has been shown to proceed with high enantiospecificity, providing the desired chiral oxazolidinones in good yields. arkat-usa.org Interestingly, in some cases, epoxy derivatives have been observed as byproducts, which themselves can be useful intermediates for further chemical transformations. arkat-usa.orgarkat-usa.org

The reaction conditions for this transformation have been optimized by varying temperature, solvent, and base. arkat-usa.orgarkat-usa.org The use of lithium hydroxide as a base and DMF as a solvent at room temperature has been identified as an effective combination, providing a mild and efficient route to these important chiral intermediates. arkat-usa.orgarkat-usa.org

Catalytic Methods for Oxazolidinone Ring Formation

The formation of the 2-oxazolidinone (B127357) ring is a critical step in the synthesis of this compound and its derivatives. Catalytic methods are paramount in achieving high efficiency, selectivity, and yield. A predominant strategy involves the [3+2] cycloaddition reaction of epoxides with isocyanates. organic-chemistry.org Various catalytic systems, including both metal-based and organocatalysts, have been developed to facilitate this transformation. researchgate.net

Metal complexes, particularly those based on aluminum and chromium, have proven to be effective catalysts. For instance, bimetallic aluminum(salen) complexes can catalyze the reaction between epoxides and isocyanates with high activity. whiterose.ac.uk Optimal conditions for these catalysts often involve a 5 mol% catalyst loading at 80°C in a non-polar solvent like toluene, yielding good to excellent results for a range of epoxides. whiterose.ac.uk Similarly, chromium(salphen) complexes are highly efficient, allowing for a reduced catalyst loading of 1.5 mol% and shorter reaction times of around 4 hours at 80°C in toluene. whiterose.ac.ukresearchgate.net These chromium catalysts are noted for their high Lewis acidity, which contributes to their efficacy. whiterose.ac.uk

The combination of an aluminum(heteroscorpionate) complex with a co-catalyst like tetrabutylammonium (B224687) bromide (TBAB) also creates a highly efficient system for oxazolidinone synthesis. whiterose.ac.uk The mechanism is thought to involve a dual Lewis acid activation of both the epoxide and the isocyanate by the aluminum complex, followed by nucleophilic attack of the bromide at the less hindered carbon of the epoxide. whiterose.ac.uk

Beyond metal catalysts, organocatalysts such as tetraarylphosphonium salts have been shown to catalyze the coupling of isocyanates and epoxides. These bifunctional catalysts act via Brønsted acid and halide ion mechanisms to accelerate epoxide ring-opening with high regioselectivity. organic-chemistry.org

The table below summarizes various catalytic systems used in the formation of the oxazolidinone ring from epoxides and isocyanates.

Table 1: Catalytic Systems for Oxazolidinone Synthesis from Epoxides and Isocyanates

| Catalyst System | Catalyst Loading (mol%) | Co-catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Bimetallic Aluminium(salen) complex | 5 | None | Toluene | 80 | 24 | Good to Excellent | whiterose.ac.uk |

| Chromium(salphen) complex | 1.5 | None | Toluene | 80 | 4 | Up to 90 | whiterose.ac.ukresearchgate.net |

| Aluminium(heteroscorpionate) complex | 5 | TBAB | Toluene | 80 | 24 | Quantitative Conversion | whiterose.ac.uk |

| Vanadium(salen) complex | Not specified | TBAB | Not specified | Not specified | Not specified | Up to 89 | whiterose.ac.uk |

| Tetraarylphosphonium salts | Not specified | None | Not specified | Not specified | Not specified | Good | organic-chemistry.org |

Process Optimization and Green Chemistry in this compound Synthesis

Process optimization and the integration of green chemistry principles are vital for the sustainable and efficient production of this compound. Key areas of focus include the use of safer reagents, solvent-free conditions, one-pot syntheses, and the utilization of renewable feedstocks like carbon dioxide (CO₂).

A widely used synthesis for this compound starts from epichlorohydrin. mdpi.com One common method involves the reaction of (R)-epichlorohydrin with sodium cyanate (NaOCN). mdpi.comsemanticscholar.org To optimize this process, magnesium sulfate (MgSO₄) has been introduced as an additive. This significantly reduces the reaction time from over 15 hours to approximately 4 hours while achieving a 70% yield in water. niscpr.res.in This approach avoids hazardous solvents and reduces energy consumption.

Another green approach is the direct use of CO₂, an abundant and non-toxic C1 source, for the carbonylation step. psu.edu Lewis basic ionic liquids have been developed as recyclable and efficient catalysts for the synthesis of 5-aryl-2-oxazolidinones from aziridines and CO₂ under solvent-free conditions. psu.edu Continuous flow synthesis using CO₂ has also been demonstrated for producing oxazolidinones, offering benefits in terms of system stability, safety, and scalability. rsc.org

One-pot syntheses represent a significant process optimization by reducing the number of separate work-up and purification steps. A one-pot reaction of epoxides with chlorosulfonyl isocyanate (CSI) in dichloromethane (B109758) has been developed to produce oxazolidinones and cyclic carbonates without the need for a catalyst. nih.gov This method features mild reaction conditions and short reaction times. nih.gov

The synthesis of chiral 5-substituted oxazolidin-2-ones from N-aryl-carbamates and enantiopure epichlorohydrin has been optimized by screening various bases, solvents, and temperatures. arkat-usa.org The best results were obtained using lithium hydroxide (LiOH) as the base in dimethylformamide (DMF) at room temperature, which represents a milder and more efficient alternative to other conditions. arkat-usa.org

The table below details various optimized and green synthetic methods for producing the oxazolidinone core, particularly relevant to this compound.

Table 2: Optimized and Green Synthetic Processes for Oxazolidinones

| Reactants | Catalyst/Reagent | Solvent | Conditions | Key Feature | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| (±)-Epichlorohydrin, Potassium Cyanate | Magnesium Sulfate | Water | 100°C, 5h | Reduced reaction time, green solvent | 70 | niscpr.res.in |

| (R)-Epichlorohydrin, Sodium Cyanate | Magnesium Sulfate | Water | 60°C, 1h | Chiral synthesis, mild conditions | Not specified | semanticscholar.org |

| N-aryl carbamates, (R)- or (S)-Epichlorohydrin | LiOH | DMF | Room Temp, 24-96h | Mild conditions, enantiospecific | Up to 65 | arkat-usa.org |

| Aziridines, CO₂ | Lewis basic ionic liquid | Solvent-free | 6 MPa, 120°C, 3h | Use of CO₂, recyclable catalyst | 85 | psu.edu |

| Epoxides, Chlorosulfonyl isocyanate | None | Dichloromethane | Room Temp, 1h | Catalyst-free, one-pot synthesis | Good | nih.gov |

Reactivity and Reaction Mechanisms of 5 Chloromethyl 2 Oxazolidinone

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chlorine atom on the methyl group at the 5-position is a good leaving group, making this site susceptible to nucleophilic substitution reactions. This reactivity is fundamental to the derivatization of 5-Chloromethyl-2-oxazolidinone.

Derivatization with Amines and Alcohols

The chloromethyl group readily reacts with various nucleophiles, including amines and alcohols, to form new carbon-nitrogen and carbon-oxygen bonds, respectively. These reactions are typically carried out under basic conditions to facilitate the displacement of the chloride ion.

The substitution of the hydroxyl group in alcohols is a key transformation in organic synthesis. ntu.ac.uk Amines can be synthesized through nucleophilic substitution using an alkyl halide and a suitable nucleophile to replace the halide with an amino group. libretexts.org The direct nucleophilic substitution of alcohols presents a challenge, often requiring the initial conversion of the hydroxy group into a better leaving group. nih.gov However, transition metal-catalyzed reactions, known as "borrowing hydrogen" activation, enable the substitution of alcohols with N-nucleophiles without the need for activating agents. rsc.org

Table 1: Examples of Nucleophilic Substitution Reactions with Amines

| Amine Nucleophile | Product | Reaction Conditions |

| Morpholine | 5-(Morpholinomethyl)-2-oxazolidinone | Base, Solvent |

| Piperidine | 5-(Piperidinomethyl)-2-oxazolidinone | Base, Solvent |

| Benzylamine | 5-(Benzylaminomethyl)-2-oxazolidinone | Base, Solvent |

This table is illustrative and specific reaction conditions can vary.

Formation of Azidomethyl Derivatives

A significant reaction of this compound is its conversion to 5-Azidomethyl-2-oxazolidinone. This is achieved through a nucleophilic substitution reaction with an azide (B81097) salt, such as sodium azide (NaN3). The azide ion (N3-) is an excellent nucleophile and readily displaces the chloride ion. masterorganicchemistry.com

This transformation is a key step in the synthesis of various pharmaceutical agents. The resulting azidomethyl group can be further modified, for example, through reduction to an aminomethyl group or by participating in cycloaddition reactions. nih.gov The reaction of 5-(chloromethyl)-1-(2-isocyanoaryl)-1H-1,2,3-triazole with sodium azide in DMF results in the formation of the corresponding 5-azidomethyl derivative. nih.gov

Applications in Constructing Complex Heterocycles

The reactivity of the chloromethyl group makes this compound a valuable building block for the synthesis of more complex heterocyclic structures. For instance, the racemic form of Carvedilol has been synthesized in a four-step sequence starting from 2-(chloromethyl) oxirane, with 5-(Chloromethyl) oxazolidin-2-one serving as an intermediate. researchgate.net The enantiopure 4-halomethyl- and 5-halomethyl-2-oxazolidinones are useful chiral building blocks in organic synthesis. clockss.org The halomethyl groups can be converted to other functionalities, such as alkyl groups, alkenes, and acetoxy groups. clockss.org

Reactions Involving the Oxazolidinone Ring Nitrogen

The nitrogen atom within the 2-oxazolidinone (B127357) ring is also a site of reactivity, capable of undergoing reactions such as N-alkylation and N-acylation.

N-Alkylation and N-Acylation Reactions

N-alkylation of the oxazolidinone ring involves the formation of a new carbon-nitrogen bond at the nitrogen atom. This can be achieved by reacting the oxazolidinone with an alkyl halide in the presence of a base. uw.edu A method for the N-alkylation of pyrazoles has been developed using trichloroacetimidate (B1259523) electrophiles and a Brønsted acid catalyst. mdpi.com

N-acylation involves the introduction of an acyl group onto the nitrogen atom. This is a common strategy in organic synthesis, often utilizing chiral oxazolidinone auxiliaries. bohrium.comnih.gov A simplified procedure for the N-acylation of oxazolidin-2-one chiral auxiliaries occurs at room temperature in the presence of triethylamine (B128534) and catalytic amounts of 4-(N,N-dimethylamino)pyridine. bohrium.com Mild methods for the formation of N-acylated oxazolidinones employ acid fluorides and mild bases. nih.gov Aerobic oxidative N-acylation of oxazolidinones with aldehydes can be achieved using NHC catalysis. acs.org

Table 2: Comparison of N-Alkylation and N-Acylation Reagents

| Reaction | Reagent | Conditions |

| N-Alkylation | Alkyl Halide | Base |

| N-Alkylation | Trichloroacetimidate | Brønsted Acid Catalyst mdpi.com |

| N-Acylation | Acid Chloride/Anhydride | Base (e.g., n-BuLi) acs.org |

| N-Acylation | Acid Fluoride | Mild Base (e.g., (i)Pr2NEt) nih.gov |

| N-Acylation | Aldehyde | Aerobic Oxidative NHC Catalysis acs.org |

Formation of 3-Aryl-2-oxazolidinone Scaffolds

A crucial application of this compound is in the synthesis of 3-aryl-2-oxazolidinone scaffolds, which are core structures in many antibacterial agents, including Linezolid (B1675486). derpharmachemica.comnih.govresearchgate.net The formation of the oxazolidinone ring is a key and often challenging step in the synthesis of new 3-aryl-2-oxazolidinone derivatives. nih.gov

One common synthetic route involves the N-arylation of the oxazolidinone nitrogen. This can be accomplished through coupling reactions with aryl halides, often catalyzed by a transition metal such as palladium or copper. organic-chemistry.org For example, a palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides provides 3-aryl-2-oxazolidinones in good yields. organic-chemistry.org

The synthesis of Linezolid, a 3-aryl-5-(substituted methyl)-2-oxazolidinone, often involves the conversion of 3-fluoro-4-morpholinobenzenamine to a corresponding carbamate (B1207046), which is then reacted with a derivative of this compound. researchgate.net

Mechanistic Investigations of Key Transformations

The reactivity of this compound is primarily centered around the electrophilic chloromethyl group, which readily undergoes nucleophilic substitution reactions. These transformations are fundamental to its utility as a building block in organic synthesis. However, specific and detailed mechanistic explorations, as outlined below, are not well-established for this particular molecule.

A thorough search of scientific databases reveals a lack of specific computational studies focused on the reaction pathways of this compound. While density functional theory (DFT) and other computational methods are widely used to investigate reaction mechanisms, such as nucleophilic substitution (SN2) pathways, for a variety of organic molecules, dedicated studies on this compound are not readily found.

General computational studies on related SN2 reactions of alkyl chlorides provide a theoretical framework through which the behavior of this compound can be inferred. These studies typically calculate the energy profiles of reaction pathways, including the structures and energies of reactants, transition states, and products. For a typical SN2 reaction involving this compound and a nucleophile (e.g., an amine or azide), a computational study would likely investigate the following:

Transition State Geometry: The geometry of the pentavalent carbon atom in the transition state.

Activation Energy: The energy barrier that must be overcome for the reaction to proceed.

Solvent Effects: The influence of the solvent on the reaction energetics, often modeled using implicit or explicit solvent models.

However, without specific published research, any detailed discussion on the computational analysis of reaction pathways for this compound would be speculative.

Table 1: Hypothetical Data Points for a Computational Study on the Reaction of this compound with Azide

| Parameter | Hypothetical Value (kcal/mol) | Method/Basis Set (Example) |

| Activation Energy (Gas Phase) | N/A | DFT/B3LYP/6-31G |

| Reaction Energy (Gas Phase) | N/A | DFT/B3LYP/6-31G |

| Activation Energy (in DMSO) | N/A | PCM-DFT/B3LYP/6-31G |

| Reaction Energy (in DMSO) | N/A | PCM-DFT/B3LYP/6-31G |

| Note: This table is for illustrative purposes only, as specific data from computational studies on this reaction are not available. |

Similarly, there is a scarcity of published studies that report the direct spectroscopic observation and characterization of reaction intermediates in key transformations of this compound. Techniques such as in-situ NMR, FT-IR, and Raman spectroscopy are powerful tools for monitoring reaction progress and identifying transient species.

In the context of nucleophilic substitution reactions of this compound, spectroscopic analysis could potentially be used to:

Monitor Reactant Consumption and Product Formation: Tracking the disappearance of characteristic signals of this compound and the appearance of product signals over time to determine reaction kinetics.

Detect Transient Intermediates: Identify any short-lived intermediates, although in a typical SN2 reaction, the concentration of the transition state is too low for direct observation by conventional spectroscopic methods. More advanced techniques might be required to probe such species.

While the synthesis of derivatives of this compound is well-documented, the accompanying spectroscopic data in these publications typically characterize the final products rather than any intermediates. For instance, in the synthesis of precursors to linezolid, NMR and Mass Spectrometry are used to confirm the structure of the resulting N-substituted oxazolidinones.

Table 2: Key Spectroscopic Data for this compound (Typical)

| Spectroscopic Technique | Characteristic Signal (Hypothetical) | Assignment |

| ¹H NMR (CDCl₃) | δ ~3.7-3.9 ppm (m, 2H) | -CH₂-Cl |

| δ ~4.2-4.4 ppm (m, 1H) | -CH-CH₂Cl | |

| δ ~4.5-4.7 ppm (t, 1H) | One of the -O-CH₂- protons of the ring | |

| δ ~3.5-3.7 ppm (m, 1H) | The other -O-CH₂- proton of the ring | |

| δ ~6.0-7.0 ppm (br s, 1H) | -NH- | |

| ¹³C NMR (CDCl₃) | δ ~45 ppm | -CH₂-Cl |

| δ ~70 ppm | -CH-CH₂Cl | |

| δ ~48 ppm | -N-CH₂- of the ring | |

| δ ~159 ppm | -C=O | |

| IR (KBr) | ~3300 cm⁻¹ | N-H stretch |

| ~1750 cm⁻¹ | C=O stretch (carbamate) | |

| Note: The exact chemical shifts and coupling patterns can vary depending on the solvent and spectrometer frequency. This table represents typical expected values. |

Derivatives and Analogs of 5 Chloromethyl 2 Oxazolidinone in Chemical Research

Design and Synthesis of Functionalized Oxazolidinone Derivatives

The synthesis of functionalized oxazolidinones often leverages the reactivity of the 5-chloromethyl group on the 5-Chloromethyl-2-oxazolidinone core. This group acts as a key handle for introducing diverse functionalities through nucleophilic substitution reactions. Researchers have developed various synthetic routes to access both the core structure and its subsequent derivatives.

One notable synthetic approach involves the asymmetric desymmetrization of prochiral 1,3-dihalo-2-propanols. This three-step sequence includes the formation of carbamates, an asymmetric desymmetrization step, and debenzylation, yielding optically active 5-halomethyl-2-oxazolidinones. clockss.org For instance, (S)-5-Chloromethyl-2-oxazolidinone has been prepared via this methodology. clockss.org

Further functionalization can be achieved through various chemical transformations. For example, this compound can undergo 4-methoxylation via direct electrochemical oxidation in methanol (B129727) at a graphite (B72142) electrode, yielding (4RS, 5S)-chloromethyl-4-methoxy-2-oxazolidinone. sigmaaldrich.com The synthesis of 4,5-disubstituted oxazolidin-2-ones can also be accomplished through a combination of an asymmetric aldol (B89426) reaction and a modified Curtius protocol, which facilitates an effective intramolecular ring closure. nih.gov This method provides access to a range of oxazolidinone building blocks with vicinal stereogenic centers. nih.gov

The following table summarizes selected synthetic reactions involving the oxazolidinone core, highlighting the versatility of this scaffold.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Prochiral 1,3-dichloro-2-propanol | 1. Carbamate (B1207046) formation 2. Asymmetric desymmetrization 3. Debenzylation | (S)-5-Chloromethyl-2-oxazolidinone | Moderate diastereoselectivity | clockss.org |

| This compound | Electrochemical oxidation, Methanol, Graphite electrode | (4RS, 5S)-chloromethyl-4-methoxy-2-oxazolidinone | Not specified | sigmaaldrich.com |

| β-hydroxy carbonyl substrate | Trimethylsilyl azide (B81097) (Me₃SiN₃), THF, 90 °C | 4,5-disubstituted oxazolidin-2-one | Good to Excellent | nih.gov |

| Chiral aziridines with electron-withdrawing group | Methyl chloroformate, CH₃CN, reflux | 5-functionalized enantiomerically pure oxazolidinones | High | bioorg.org |

Chiral 5-Substituted-2-oxazolidinones as Building Blocks

The enantiopure forms of 5-substituted-2-oxazolidinones, such as (R)- and (S)-5-chloromethyl-2-oxazolidinone, are highly valued as chiral building blocks in asymmetric synthesis. clockss.org These compounds can be used as chiral auxiliaries to control the stereochemical outcome of chemical reactions or as key intermediates in the synthesis of complex, optically active molecules. rsc.org

The utility of these chiral synthons is demonstrated in the preparation of other valuable compounds. For example, a related compound, enantiomerically pure 4-(halomethyl)oxazolidin-2-one, has been instrumental as an alanine (B10760859) or alaninol synthon in the synthesis of various nonprotein α-amino acid derivatives. bioorg.org Specifically, (R)-4-(chloromethyl)-2-oxazolidinone has been used for the efficient synthesis of (L)-homophenylalaninol analogues. bioorg.org This highlights the role of the halomethyl-oxazolidinone scaffold in establishing chirality and building molecular complexity.

The synthesis of these chiral building blocks often starts from readily available chiral precursors like amino acids or employs methods of asymmetric synthesis to establish the desired stereochemistry. nih.govnih.gov The development of efficient synthetic routes to access enantiomerically pure 5-halomethyl-2-oxazolidinones is crucial for their application in the synthesis of pharmaceuticals and other bioactive compounds. researchgate.net

| Chiral Building Block | Application | Resulting Compound Type | Reference |

| (R)-4-(chloromethyl)-2-oxazolidinone | Wittig reaction and catalytic hydrogenation with substituted benzaldehydes | (L)-homophenylalaninol analogues | bioorg.org |

| Chiral 5-halomethyl-2-oxazolidinones | General chiral building blocks for organic synthesis | Various optically active compounds | clockss.org |

| Chiral 4-substituted 5,5-diethyl oxazolidin-2-ones | Potential chiral auxiliaries | N/A | nih.gov |

Hybrid Molecules Incorporating the Oxazolidinone Moiety

A modern strategy in drug discovery involves creating hybrid molecules by covalently linking two or more distinct pharmacophores to generate a single compound with potentially synergistic or dual modes of action. nih.gov The oxazolidinone scaffold, derived from precursors like this compound, has been successfully incorporated into various hybrid molecules, particularly in the development of novel antimicrobial agents.

Oxazolidinone-Quinolone Hybrids: Researchers have synthesized hybrids that combine the oxazolidinone pharmacophore with a quinolone moiety. nih.govnih.gov These compounds have shown activity against a range of resistant and susceptible Gram-positive organisms. nih.gov The rationale behind this design is to combine the protein synthesis inhibition mechanism of oxazolidinones with the DNA gyrase and topoisomerase IV inhibition of quinolones. nih.gov The nature of the spacer linking the two pharmacophores has been found to significantly influence the antibacterial activity of the resulting hybrid. nih.gov

Oxazolidinone-Triazole Hybrids: Another class of hybrid molecules involves the fusion of the oxazolidinone ring with a 1,2,3-triazole moiety. nih.gov Triazoles are known for a broad spectrum of biological activities, and their combination with the oxazolidinone scaffold aims to produce new compounds with enhanced antimicrobial properties. nih.govnih.gov Similarly, oxazolidinone-thiazole hybrids have also been synthesized and investigated for their biological potential. researchgate.net

The following table presents examples of hybrid molecules incorporating the oxazolidinone scaffold.

| Hybrid Type | Linked Pharmacophore | Rationale | Representative Application | Reference |

| Oxazolidinone-Quinolone | Quinolone | Dual mechanism of action (protein synthesis and DNA gyrase inhibition) | Antimicrobial agents | nih.govnih.govutmb.edunitk.ac.in |

| Oxazolidinone-Triazole | 1,2,3-Triazole | Combination of two biologically active heterocycles | Antimicrobial agents | nih.govnih.gov |

| Oxazolidinone-Thiazole | Thiazole | Combination of two biologically active heterocycles | Antimicrobial agents | researchgate.net |

Oxazolidinone-Based Scaffolds in Material Science Research

Beyond pharmaceuticals, the rigid, five-membered ring structure of the oxazolidinone moiety imparts desirable characteristics to polymers, influencing their thermal and mechanical properties. This has led to the exploration of oxazolidinone-based scaffolds in the field of material science.

Polyoxazolidinones (POxa): Polyoxazolidinones are a class of polymers that incorporate the oxazolidinone ring into the polymer backbone. These materials are noted for their high thermal stability and high glass transition temperatures, making them suitable for high-performance thermoplastic applications. digitellinc.com Research efforts are focused on developing sustainable synthetic routes to these polymers to avoid the use of hazardous reagents like diisocyanates. digitellinc.com The incorporation of solubilizing side chains into the polymer structure has been shown to improve solubility, which facilitates better characterization and more rational design of these materials for high-temperature applications. acs.org

Functional Polymers from Oxazolidinone Monomers: Vinyl-substituted oxazolidinones serve as functional monomers for polymerization. A notable example is 5-methyl-3-vinyl-2-oxazolidinone (VMOX), a commercially available monomer structurally similar to N-vinylpyrrolidone. nih.gov Polymers and copolymers of VMOX have been investigated as kinetic hydrate (B1144303) inhibitors (KHIs) for preventing the formation of gas hydrate plugs in oil and gas pipelines. nih.gov The amphiphilic nature of these water-soluble polymers is key to their function as KHIs. Copolymers of VMOX with monomers like n-butyl acrylate (B77674) have demonstrated particularly good KHI performance. nih.gov This application showcases the utility of oxazolidinone-based scaffolds in creating specialized functional materials for industrial use.

| Material Type | Monomer/Precursor | Key Properties | Application | Reference |

| Polyoxazolidinones (POxa) | Diisocyanates, Diepoxides, CO₂ | High thermal stability, high glass transition temperature | High-performance thermoplastics | digitellinc.comacs.org |

| Poly(5-methyl-3-vinyl-2-oxazolidinone) (PVMOX) and Copolymers | 5-methyl-3-vinyl-2-oxazolidinone (VMOX) | Water-soluble, amphiphilic | Kinetic hydrate inhibitors in oil and gas production | nih.gov |

Computational Chemistry and Spectroscopic Characterization

Quantum Chemical Calculations of 5-Chloromethyl-2-oxazolidinone

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in predicting the molecular properties of this compound. These theoretical investigations provide insights that complement experimental findings.

Theoretical calculations at the DFT level are used to predict the vibrational frequencies, which are then compared to the bands observed in the experimental FTIR and FT-Raman spectra. researchgate.netnih.gov This comparison allows for a detailed assignment of the observed spectral bands to specific molecular motions, such as stretching, bending, wagging, and twisting of the chemical bonds. researchgate.net

Key vibrational assignments for this compound include:

N-H Stretching: The N-H stretching vibration is theoretically predicted around 3558 cm⁻¹ (DFT). researchgate.net

C-H Stretching: The asymmetric and symmetric stretching modes of the CH₂ groups are calculated to be in the range of 3033-2940 cm⁻¹ and are observed experimentally at 3021 cm⁻¹ (IR) and 3024 cm⁻¹ (Raman). researchgate.net

C=O Stretching: The carbonyl group (C=O) stretching is a prominent feature in the IR spectrum.

C-N Stretching: The C-N stretching bands are assigned in the IR spectrum at 1208 and 1188 cm⁻¹ and in the Raman spectrum at 1195 cm⁻¹. The corresponding DFT calculations place these bands at 1215 and 1184 cm⁻¹. researchgate.net

C-Cl Stretching: The characteristic stretching vibration of the C-Cl bond is observed at 650 cm⁻¹ in the IR spectrum and 651 cm⁻¹ in the Raman spectrum, which aligns well with the DFT calculated value of 644 cm⁻¹. researchgate.net

Below is a table summarizing some of the key experimental and calculated vibrational frequencies.

| Vibrational Mode | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Calculated DFT (cm⁻¹) |

| N-H Stretch | - | - | 3558 |

| CH₂ Asymmetric/Symmetric Stretch | 3021, 2955 | 3024 | 3033, 3019, 3004, 2940 |

| C-N-H Bending | 1522 | - | 1513 |

| CH₂ Scissoring | 1397 | 1414 | 1408, 1364 |

| CH₂ Wagging | 1344 | 1341 | 1337, 1275 |

| C-N Stretch | 1208, 1188 | 1195 | 1215, 1184 |

| C-Cl Stretch | 650 | 651 | 644 |

Data sourced from Renjith, R., et al. (2013). researchgate.net

The electronic properties and chemical reactivity of a molecule can be understood by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). physchemres.orgmdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. dergipark.org.tr

For this compound, the HOMO and LUMO energies have been calculated to be -8.259 eV and -2.523 eV, respectively. researchgate.net The energy gap (ΔE) between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, characterizing the molecule as "hard." Conversely, a small gap indicates a "soft" molecule that is more polarizable and reactive. researchgate.net

The chemical hardness (η) can be calculated using the formula: η = (E_LUMO - E_HOMO) / 2. Based on the calculated orbital energies, the hardness for this compound is determined to be 2.868 eV, classifying it as a hard material. researchgate.net

| Parameter | Calculated Value (eV) |

| E_HOMO | -8.259 |

| E_LUMO | -2.523 |

| Energy Gap (ΔE) | 5.736 |

| Chemical Hardness (η) | 2.868 |

Data sourced from Renjith, R., et al. (2013). researchgate.net

Nonlinear optical (NLO) materials are of significant interest for their potential applications in optoelectronics. The first hyperpolarizability (β₀) of a molecule is a key indicator of its NLO activity. Theoretical calculations have been performed to determine this property for this compound. The calculated value indicates that the compound is a suitable candidate for NLO studies, suggesting it possesses properties that could be exploited in the development of new optical materials. researchgate.net

NMR Spectroscopic Investigations (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Similarly, in the ¹³C NMR spectrum, the carbonyl carbon (C=O) of the oxazolidinone ring is expected to have a chemical shift in the downfield region, often around 156-158 ppm. bioorg.orgbioorg.org The carbons of the CH₂ and CH groups within the ring and the chloromethyl side chain would appear at higher field strengths.

Mass Spectrometry and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions, which allows for the determination of a molecule's molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a precise molecular formula.

For compounds related to this compound, HRMS data has been reported. For example, a related structure, 2(R)-Chloro-3-[N-methoxycarbonyl-N-1(R)-phenylethyl]aminopropionic Acid Ethyl Ester, has a calculated mass (m/z) of 313.1081 for its molecular ion, with a found value of 313.1064. bioorg.org Such analysis for this compound would confirm its elemental composition of C₄H₆ClNO₂. The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight (135.55 g/mol ), along with characteristic isotopic patterns due to the presence of chlorine (³⁵Cl and ³⁷Cl).

X-ray Diffraction Studies on Oxazolidinone Structures

X-ray diffraction is a pivotal technique for elucidating the three-dimensional atomic arrangement of crystalline solids, providing precise information on bond lengths, bond angles, and crystal packing. In the study of oxazolidinone derivatives, X-ray crystallography has been instrumental in confirming molecular structures, determining absolute configurations, and understanding intermolecular interactions that govern their solid-state properties.

Research in this area has provided detailed insights into the conformational features of the 2-oxazolidinone (B127357) ring and the spatial orientation of its substituents. These studies are crucial for structure-activity relationship (SAR) analysis in medicinal chemistry, where the precise geometry of a molecule can significantly influence its biological activity.

A representative example of such an analysis is the single-crystal X-ray diffraction study of (S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinone. The crystallographic data from this study offer a clear picture of the molecular architecture inherent to this class of compounds. The oxazolidinone ring is observed to be nearly planar, a common feature in related structures. The study also reveals the relative orientation of the substituent groups with respect to the core ring system. For instance, the acetate (B1210297) and ethoxy groups in the title compound are almost perpendicular to the phenyl ring. nih.gov

The crystal structure is often stabilized by a network of intermolecular interactions, such as hydrogen bonding. In the case of (S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinone, the molecules form a polymeric structure propagated by a screw axis, with N—H⋯O hydrogen bonds linking adjacent molecules. nih.gov This type of detailed structural information is invaluable for understanding the physicochemical properties of the compound.

The crystallographic data obtained from such studies are typically summarized in a detailed table, providing a standardized format for the dissemination of structural information.

Table 1: Sample Crystallographic Data for an Oxazolidinone Derivative

| Parameter | Value |

|---|---|

| Compound Name | (S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinone |

| Chemical Formula | C₁₃H₁₃ClFNO₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | |

| b (Å) | |

| c (Å) | |

| α (°) | 90 |

| β (°) | |

| γ (°) | 90 |

| Volume (ų) | |

| Z | |

| Temperature (K) | 100 |

Note: Specific unit cell dimensions (a, b, c, β) and volume were not provided in the source material.

Applications of 5 Chloromethyl 2 Oxazolidinone As a Synthetic Intermediate

Precursor to Pharmaceutically Significant Compounds

The primary application of 5-chloromethyl-2-oxazolidinone is in the creation of active pharmaceutical ingredients (APIs). The oxazolidinone ring is a key pharmacophore in several classes of drugs, and this intermediate provides an efficient route to introduce this structural motif.

The most prominent use of this compound is as a key intermediate in the synthesis of Linezolid (B1675486), the first member of the oxazolidinone class of antibiotics. nih.gov Linezolid is effective against serious infections caused by multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.gov

The synthesis of Linezolid often involves a multi-step process where the chiral integrity of the 5-substituted oxazolidinone is crucial for its antibacterial activity. nih.gov In a common synthetic pathway, (5R)-5-(chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone, a derivative of this compound, is a central intermediate. researchgate.netresearchgate.net This intermediate is typically formed by reacting 3-fluoro-4-morpholinyl aniline (B41778) with (R)-epichlorohydrin, followed by carbonylation to form the oxazolidinone ring. researchgate.netresearchgate.net

The chloromethyl group of this intermediate is then converted to an aminomethyl group, which is subsequently acetylated to yield the final Linezolid molecule. researchgate.net A typical reaction sequence is outlined below:

| Step | Reactant 1 | Reactant 2 | Key Transformation | Product |

| 1 | (5R)-5-(chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone | Potassium Phthalimide (B116566) | Nucleophilic substitution of chloride | (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]phthalimide |

| 2 | Phthalimide intermediate from Step 1 | Hydrazine Hydrate (B1144303) | Removal of phthalimide group | (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]amine |

| 3 | Amine intermediate from Step 2 | Acetic Anhydride | Acetylation of primary amine | Linezolid |

This synthetic strategy highlights the essential role of the chloromethyl group as a reactive handle for introducing the necessary side chain required for antibiotic activity. researchgate.netresearchgate.net The versatility of this intermediate also allows for the synthesis of various Linezolid analogs by modifying the final acylation step. wikipedia.org

This compound is also a key chiral intermediate in the synthesis of Rivaroxaban, an orally active anticoagulant that directly inhibits Factor Xa. organic-chemistry.orgamberlabstore.comnih.gov Rivaroxaban is used for the prevention and treatment of various thromboembolic diseases.

In a facile synthetic route for Rivaroxaban, the process begins with commercially available chiral (R)-epichlorohydrin. organic-chemistry.orgamberlabstore.com This starting material is reacted with sodium cyanate (B1221674) to produce (R)-5-chloromethyl-2-oxazolidinone. organic-chemistry.org This intermediate provides the core oxazolidinone structure with the correct stereochemistry.

The synthesis proceeds through several steps, including a Goldberg coupling reaction, to attach the aryl moiety to the nitrogen of the oxazolidinone ring. amberlabstore.comnih.gov The chloromethyl group is subsequently converted to an amine and then acylated with 5-chlorothiophene-2-carboxylic acid to complete the Rivaroxaban molecule. organic-chemistry.orgamberlabstore.com The use of (R)-5-chloromethyl-2-oxazolidinone as the starting point is crucial for achieving the final (S)-enantiomer of the drug, which is the active form. organic-chemistry.org

The oxazolidinone scaffold is a privileged structure in medicinal chemistry and has been incorporated into various therapeutic agents, including inhibitors of HIV-1 protease. HIV-1 protease is a critical enzyme in the viral life cycle, and its inhibition prevents the maturation of new, infectious viral particles. sigmaaldrich.com

Researchers have designed and synthesized novel HIV-1 protease inhibitors by incorporating N-phenyloxazolidinone-5-carboxamides as ligands that bind to the P2 and P2' sites of the enzyme. While not a direct precursor in all published syntheses, this compound represents a fundamental building block for creating the substituted 5-carboxamide moieties. The (5S)-enantiomer of N-phenyloxazolidinone-5-carboxamides has been shown to be significantly more potent than the (5R)-analogues. Crystal structures of these inhibitors bound to the protease reveal that the oxazolidinone moiety can form a complex network of hydrogen bonds with the active site, contributing to their high binding affinity. acs.org

Beta-amino alcohols are vital intermediates in the synthesis of numerous pharmaceuticals and natural products. The 2-oxazolidinone (B127357) ring system is intrinsically linked to beta-amino alcohols, as it is often synthesized from them or can be hydrolyzed to reveal them.

This compound serves as a precursor for chiral β-amino alcohols. For instance, the electrochemical oxidation of this compound in methanol (B129727) can produce (4RS, 5S)-chloromethyl-4-methoxy-2-oxazolidinone, which is described as a key building block for dichiral β-amino alcohols. The ring opening of the oxazolidinone core under acidic or basic conditions is a standard method to generate the corresponding amino alcohol, with the substituents on the ring dictating the final structure and stereochemistry. This makes this compound a valuable synthon for accessing specific chiral 1,2-amino alcohol derivatives.

Role in Agrochemical Synthesis

While the oxazolidinone ring is a known pharmacophore in some fungicides, the specific role of this compound as a synthetic intermediate in the agrochemical field is not extensively documented in publicly available research. The primary focus of its application remains heavily within the pharmaceutical sector.

Utility in Specialty Polymer Production

The oxazolidinone moiety can be incorporated into polymers to influence their thermal and mechanical properties. However, the direct utility of this compound in the production of specialty polymers is not well-established in the reviewed scientific literature. Polymer chemistry research more commonly focuses on other derivatives, such as N-vinyl substituted oxazolidinones, as monomers for polymerization. Linear poly(oxazolidin-2-one)s have been synthesized from diepoxides and diisocyanates, but this route does not specifically utilize this compound as an intermediate.

Research into Enzyme Inhibition and Protein Interactions

While this compound is not typically studied for its direct enzyme inhibition properties, its critical role as a synthetic intermediate has been pivotal in the development of potent enzyme inhibitors. Research has extensively utilized this compound to construct more complex molecules that exhibit significant interactions with biological targets, particularly in the realms of monoamine oxidase (MAO) inhibition and bacterial protein synthesis.

The primary mechanism by which derivatives synthesized from this compound exert their effects is through the inhibition of crucial enzymes. For instance, certain analogues have been designed as mechanism-based inactivators of monoamine oxidase B (MAO-B). These compounds, after undergoing an initial oxidation by the enzyme, form a reactive species that covalently binds to the enzyme, leading to its irreversible inactivation.

In the context of antibacterial action, oxazolidinone derivatives synthesized using this compound as a starting material have been shown to be potent inhibitors of bacterial protein synthesis. These compounds interfere with the initiation of protein synthesis, a mechanism distinct from many other classes of antibiotics.

Detailed Research Findings on Monoamine Oxidase (MAO) Inhibition

Research into the inactivation of monoamine oxidase (MAO) by 5-(aminomethyl)-3-aryl-2-oxazolidinones, synthesized from precursors related to this compound, has provided significant insights into their mechanism of action. Studies have demonstrated that these compounds act as mechanism-based inactivators of MAO. The process involves an initial one-electron oxidation of the amine to an amine radical cation, followed by the removal of a proton to form an α-radical. This radical can then partition between different pathways, one of which includes forming a covalent bond with an amino acid residue at the active site of the enzyme, leading to its inactivation.

The inactivation of MAO by these oxazolidinone derivatives has been shown to involve the reduction of the flavin cofactor within the enzyme. However, upon denaturation of the enzyme, the flavin spectrum returns to its oxidized form, suggesting that the inhibitor is attached to an amino acid residue rather than the flavin itself. This covalent modification results in the irreversible inhibition of the enzyme's activity.

Table 1: Inactivation of Monoamine Oxidase B by 5-(aminomethyl)-3-aryl-2-oxazolidinone Analogs

| Compound | Inactivator Type | Partition Ratio | CO2 Released (equiv) | Covalent Binding (equiv) |

| (R)-Isomer | Mechanism-based | 17.6 | 4.5 | 1.5 |

| (S)-Isomer | Mechanism-based | 10.9 | 3.0 | 1.0 |

This table presents data on the interaction of specific enantiomers of a 5-(aminomethyl)-3-aryl-2-oxazolidinone derivative with monoamine oxidase B, highlighting key parameters of the enzyme inactivation process.

Research on the Inhibition of Bacterial Protein Synthesis

Derivatives of this compound are integral to the class of oxazolidinone antibiotics, which are known to be potent inhibitors of bacterial protein synthesis. nih.gov These synthetic antibiotics exert their effect by binding to the 50S ribosomal subunit in bacteria. nih.gov This interaction is crucial as it disrupts a very early stage of protein synthesis.

The mechanism of action involves the inhibition of the formation of the initiation complex. orthobullets.com This complex is a critical assembly of N-formylmethionyl-tRNA, the 30S ribosomal subunit, messenger RNA (mRNA), GTP, and initiation factors. orthobullets.com By preventing the formation of the N-formylmethionyl-tRNA–ribosome–mRNA ternary complex, the oxazolidinone derivatives effectively halt the entire process of protein synthesis in bacteria. orthobullets.com This unique mechanism of action contributes to their effectiveness against various multidrug-resistant bacteria. orthobullets.com

Emerging Research Directions and Future Perspectives

Exploration of Novel Derivatization Strategies

The chloromethyl group at the C-5 position of 5-Chloromethyl-2-oxazolidinone serves as a versatile handle for a wide array of chemical modifications. Future research will likely focus on novel derivatization strategies to synthesize a diverse library of analogs with potentially enhanced or entirely new biological activities. One promising avenue is the introduction of various heterocyclic moieties, which has been a successful strategy for modulating the pharmacological properties of other drug scaffolds. The exploration of click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, could also provide an efficient means to introduce triazole-containing side chains, a common feature in many biologically active compounds.

Furthermore, the derivatization of the oxazolidinone ring itself, for instance, at the N-3 position, remains a key area of interest. The synthesis of N-aryl and N-heteroaryl derivatives has been a cornerstone of oxazolidinone antibacterial development, and future work may explore a wider range of substituents to fine-tune activity and pharmacokinetic properties. acs.org The development of novel synthetic methodologies that allow for the regioselective functionalization of the oxazolidinone core will be crucial in this endeavor.

| Derivatization Site | Potential Modification | Rationale |

| C-5 Chloromethyl Group | Introduction of azides, amines, thiols, and various heterocycles | To explore new chemical space and modulate biological activity. |

| N-3 Position | Arylation, acylation, and alkylation with diverse functional groups | To optimize pharmacokinetic and pharmacodynamic properties. |

| Oxazolidinone Ring | Introduction of substituents at C-4 | To investigate the impact of stereochemistry and substitution on activity. |

Computational Design and Virtual Screening of Oxazolidinone Analogs

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, and their application to the design of novel oxazolidinone analogs is a rapidly advancing field. nih.gov Future research will increasingly leverage these in silico methods to accelerate the discovery of new derivatives of this compound with desired biological profiles.

Virtual screening of large compound libraries against specific biological targets is a powerful approach to identify novel hit compounds. nih.govnovartis.com For oxazolidinone analogs, this could involve docking studies against bacterial ribosomes to identify compounds with improved binding affinity or the ability to overcome resistance mechanisms. mdpi.commdpi.com Structure-based drug design (SBDD) will continue to play a crucial role, utilizing the crystal structures of target proteins to design ligands with optimal interactions. mdpi.com

Quantitative structure-activity relationship (QSAR) studies will also be instrumental in understanding the relationship between the chemical structure of oxazolidinone analogs and their biological activity. qut.edu.au These models can predict the activity of virtual compounds, helping to prioritize synthetic efforts towards the most promising candidates. Machine learning and artificial intelligence are also poised to make significant contributions by developing predictive models for activity, toxicity, and pharmacokinetic properties. qut.edu.au

| Computational Method | Application to Oxazolidinone Analogs | Expected Outcome |

| Virtual Screening | Docking of large compound libraries against biological targets (e.g., bacterial ribosome). nih.govnovartis.com | Identification of novel hit compounds with potential biological activity. |

| Structure-Based Drug Design (SBDD) | Design of ligands with optimized interactions based on target protein structures. mdpi.com | Development of more potent and selective oxazolidinone derivatives. |

| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models for biological activity based on chemical structure. qut.edu.au | Prioritization of synthetic targets and a deeper understanding of SAR. |

| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior of ligand-target complexes. mdpi.comqut.edu.au | Elucidation of binding mechanisms and resistance pathways. |

Development of Sustainable Synthetic Methods

The principles of green chemistry are increasingly influencing the development of synthetic routes for pharmaceuticals and fine chemicals. researchgate.net Future research on the synthesis of this compound and its derivatives will undoubtedly focus on the development of more sustainable and environmentally friendly methods.

One area of active investigation is the use of alternative and greener solvent systems. Deep eutectic solvents (DESs) have emerged as a promising and environmentally benign medium for the synthesis of oxazolidinones, offering advantages such as recyclability and, in some cases, acting as both solvent and catalyst. rsc.org The use of microwave-assisted synthesis is another approach that can lead to shorter reaction times, higher yields, and reduced energy consumption. organic-chemistry.org

The development of one-pot and tandem reactions is also a key aspect of sustainable synthesis, as it reduces the number of purification steps and minimizes waste generation. beilstein-journals.org For instance, a one-pot synthesis of oxazolidinones from epoxides and isocyanates has been reported. beilstein-journals.org Furthermore, the use of catalytic methods, particularly those employing earth-abundant and non-toxic metals, will be a priority. The exploration of biocatalysis, using enzymes to perform key synthetic transformations, also holds significant potential for the development of highly efficient and stereoselective syntheses of chiral oxazolidinone derivatives.

| Sustainable Approach | Application in Oxazolidinone Synthesis | Benefits |

| Green Solvents | Use of deep eutectic solvents (DESs) or water as the reaction medium. rsc.org | Reduced environmental impact, potential for catalyst and solvent recycling. |

| Microwave-Assisted Synthesis | Acceleration of key reaction steps. organic-chemistry.org | Shorter reaction times, increased yields, and lower energy consumption. |

| One-Pot Reactions | Combining multiple synthetic steps into a single operation. beilstein-journals.org | Increased efficiency, reduced waste, and simplified procedures. |

| Catalysis | Development of reactions using non-toxic and abundant metal catalysts or biocatalysts. | Reduced reliance on hazardous reagents and improved selectivity. |

Investigation of New Biological Activities Beyond Antimicrobial Applications

While the oxazolidinone scaffold is most famously associated with its antibacterial properties, emerging research is revealing a much broader spectrum of biological activities. nih.gov A significant future direction will be the systematic investigation of derivatives of this compound for new therapeutic applications beyond infectious diseases.

Recent studies have highlighted the potential of oxazolidinone derivatives as anticancer agents. nih.govmdpi.com For example, certain 5-(carbamoylmethylene)-oxazolidin-2-ones have been shown to induce apoptosis in cancer cell lines. nih.gov The mechanism of action is thought to involve the induction of reactive oxygen species (ROS) and mitochondrial dysfunction. nih.gov Further research will likely focus on synthesizing and evaluating a wider range of this compound derivatives for their antiproliferative activity against various cancer types and elucidating their precise molecular targets.

In addition to anticancer activity, there is growing interest in the potential of oxazolidinone derivatives as antiviral agents. nih.govmdpi.com The structural features of the oxazolidinone ring make it an attractive scaffold for the design of inhibitors of viral enzymes or proteins. Screening of this compound derivatives against a panel of viruses could uncover novel antiviral leads. Other potential therapeutic areas to be explored include anti-inflammatory, neuroprotective, and antithrombotic activities, as has been demonstrated for other oxazolidinone-containing compounds like rivaroxaban. wikipedia.org

| Biological Activity | Research Findings | Future Directions |

| Anticancer | Some oxazolidinone derivatives induce apoptosis in cancer cells. nih.govmdpi.com | Synthesis and evaluation of new derivatives against a broader range of cancer cell lines and in vivo models. |

| Antiviral | The oxazolidinone scaffold is being explored for the development of antiviral agents. nih.govmdpi.com | Screening of derivative libraries against various viral targets. |

| Other Therapeutic Areas | Oxazolidinones have shown potential as anti-inflammatory and antithrombotic agents. wikipedia.org | Exploration of derivatives for a wide range of non-antimicrobial applications. |

Advanced Spectroscopic and Imaging Techniques for Characterization

The thorough characterization of newly synthesized compounds is fundamental to chemical research. Future studies on this compound and its derivatives will benefit from the application of advanced spectroscopic and imaging techniques to provide detailed structural and conformational information.

While standard techniques like NMR and mass spectrometry will remain essential, more sophisticated methods will offer deeper insights. chemicalbook.comnih.gov Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, will be crucial for the unambiguous assignment of all proton and carbon signals, especially for complex derivatives. X-ray crystallography provides the definitive solid-state structure of a molecule, and obtaining crystal structures of new this compound analogs will be invaluable for understanding their three-dimensional conformation and intermolecular interactions. researchgate.net

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups and vibrational modes within a molecule. researchgate.netresearchgate.net Theoretical calculations, such as Density Functional Theory (DFT), can be used in conjunction with experimental spectra to provide a more detailed assignment of vibrational bands. researchgate.netresearchgate.net Advanced imaging techniques, such as high-resolution mass spectrometry imaging, could potentially be used to visualize the distribution of oxazolidinone derivatives in biological tissues, providing valuable information for pharmacokinetic and pharmacodynamic studies.

| Technique | Application in Characterization | Information Gained |

| 2D NMR Spectroscopy | Unambiguous assignment of proton and carbon signals. | Detailed structural elucidation and confirmation of connectivity. |

| X-ray Crystallography | Determination of the three-dimensional structure in the solid state. researchgate.net | Precise bond lengths, bond angles, and conformational details. |

| FTIR and Raman Spectroscopy | Identification of functional groups and vibrational modes. researchgate.netresearchgate.net | Confirmation of molecular structure and information on intermolecular interactions. |

| High-Resolution Mass Spectrometry | Accurate mass determination and fragmentation analysis. | Elemental composition and structural fragmentation patterns. |

| Computational Chemistry (DFT) | Calculation of theoretical vibrational frequencies and NMR chemical shifts. researchgate.netnih.gov | Aiding in the interpretation of experimental spectroscopic data. |

Q & A

Q. What are the key physicochemical properties of 5-Chloromethyl-2-oxazolidinone, and how do they influence experimental design?

this compound (CAS RN: [22625-57-6]) has a molecular weight of 135.54 g/mol and a melting point of 104–105°C . Its stability in polar solvents (e.g., DMF, THF) makes it suitable for nucleophilic substitution reactions. The chloromethyl group (-CH2Cl) is highly reactive, necessitating anhydrous conditions to avoid hydrolysis during synthesis. Researchers should prioritize inert atmospheres (N2/Ar) and low temperatures (<0°C) for reactions involving this compound .

Q. How can researchers verify the purity of this compound, and what analytical techniques are recommended?

Purity can be assessed via:

- HPLC : Use a C18 column with UV detection at 210–230 nm.

- NMR : The chloromethyl group appears as a triplet at δ 4.2–4.5 ppm (¹H) and δ 40–45 ppm (¹³C) .

- Melting Point Analysis : Deviation from 104–105°C indicates impurities .

Cross-referencing with certified reference standards (e.g., from pharmacopeial guidelines) ensures accuracy .

Q. What safety protocols are critical when handling this compound?

This compound is classified as WGK 3 (highly hazardous to water) and targets the respiratory system . Required precautions include:

- Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for deactivation (e.g., sodium bicarbonate treatment) .

Advanced Research Questions

Q. How can researchers address contradictions in reported reaction yields for nucleophilic substitutions involving this compound?

Discrepancies in yields often arise from:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may promote side reactions (e.g., elimination).

- Temperature Control : Excessive heat (>40°C) accelerates decomposition; kinetic studies at varying temperatures (0–25°C) are advised .

- Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve efficiency in biphasic systems . Document reaction parameters meticulously to isolate variables .

Q. What strategies enable enantioselective synthesis of oxazolidinone derivatives from this compound?

Chiral auxiliaries or catalysts are critical:

- Asymmetric Catalysis : Use chiral Lewis acids (e.g., BINOL-derived catalysts) to control stereochemistry during ring-opening reactions .

- Dynamic Kinetic Resolution : Combine palladium catalysts with chiral ligands to achieve >90% enantiomeric excess (ee) in cross-coupling reactions .

Validate outcomes via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. How does the stability of this compound under oxidative or reductive conditions impact its utility in multi-step syntheses?

- Oxidative Conditions : The chloromethyl group oxidizes to carboxylic acids under strong oxidants (e.g., KMnO4), limiting its use in late-stage functionalization .

- Reductive Conditions : Catalytic hydrogenation (Pd/C, H2) reduces the oxazolidinone ring, necessitating protective groups (e.g., Boc) for selective transformations .

Stability studies under inert vs. ambient conditions are recommended for route optimization .

Q. What role does this compound play in synthesizing bioactive molecules, and how can its reactivity be tuned?

This compound serves as a precursor for:

- Antimicrobial Agents : React with thiols or amines to form sulfides/amides with enhanced bioavailability .

- Peptide Mimetics : Incorporate into β-turn structures via solid-phase synthesis .

Modify reactivity by tuning the electronic environment (e.g., electron-withdrawing substituents on the oxazolidinone ring) .

Methodological Recommendations

- Synthetic Optimization : Use design of experiments (DoE) to map reaction parameters (solvent, temperature, stoichiometry) .

- Data Validation : Cross-check spectral data with databases (e.g., PubChem, ECHA) to resolve structural ambiguities .

- Collaborative Tools : Share synthetic protocols via platforms like Zenodo to enhance reproducibility .

Retrosynthesis Analysis